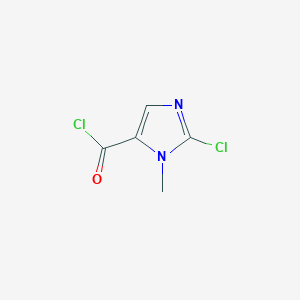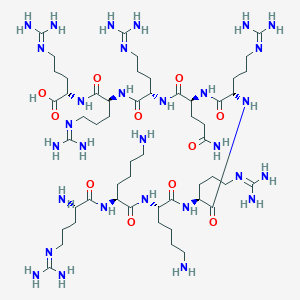![molecular formula C15H10N2 B038602 1H-Phenanthro[9,10-d]imidazole CAS No. 236-02-2](/img/structure/B38602.png)
1H-Phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a fused heterocyclic system that contains two nitrogen atoms and a benzene ring. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wirkmechanismus
The mechanism of action of 1H-Phenanthro[9,10-d]imidazole derivatives is not fully understood. However, studies have shown that these compounds can inhibit the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in cancer cell growth and proliferation. Additionally, these compounds can induce apoptosis by activating the caspase pathway.
Biochemische Und Physiologische Effekte
1H-Phenanthro[9,10-d]imidazole derivatives have been found to have several biochemical and physiological effects. These compounds can inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Studies have also shown that these compounds can modulate the immune system and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Phenanthro[9,10-d]imidazole derivatives in lab experiments is their potential to inhibit the growth of cancer cells. These compounds can also be used to study the mechanism of action of certain enzymes and pathways. However, one of the limitations of using these compounds is their potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of these compounds.
Zukünftige Richtungen
There are several future directions for the study of 1H-Phenanthro[9,10-d]imidazole derivatives. One direction is to explore their potential as anticancer agents. Studies can be conducted to determine the efficacy and safety of these compounds in animal models and clinical trials. Another direction is to investigate their potential as anti-inflammatory and antioxidant agents. These compounds can also be studied for their potential in treating neurodegenerative diseases and improving cognitive function.
Conclusion:
1H-Phenanthro[9,10-d]imidazole is a heterocyclic compound that has potential applications in scientific research. Its unique properties have made it a promising candidate for cancer research and other fields. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1H-Phenanthro[9,10-d]imidazole have been discussed in this paper. Further studies are needed to fully explore the potential of this compound.
Wissenschaftliche Forschungsanwendungen
1H-Phenanthro[9,10-d]imidazole has been found to have potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 1H-Phenanthro[9,10-d]imidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis. These compounds have also been found to have anti-inflammatory and antioxidant properties.
Eigenschaften
CAS-Nummer |
236-02-2 |
|---|---|
Produktname |
1H-Phenanthro[9,10-d]imidazole |
Molekularformel |
C15H10N2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C15H10N2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-9H,(H,16,17) |
InChI-Schlüssel |
WRQHNSKKYGHTLO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC=N4 |
Andere CAS-Nummern |
236-02-2 |
Synonyme |
DIBENZOBENZIMIDAZOLE; 1H-Phenanthro[9,10-d]imidazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


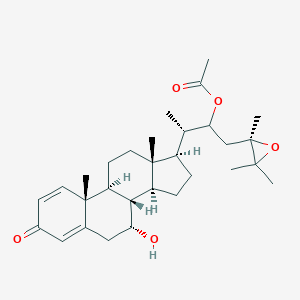
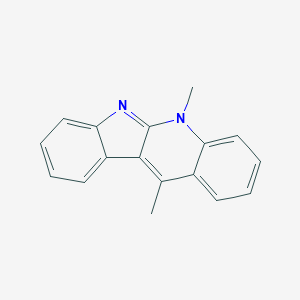
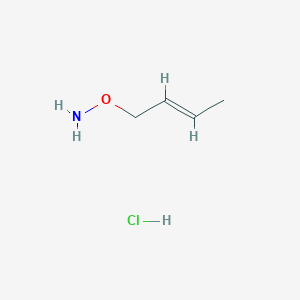

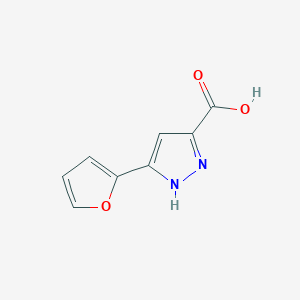
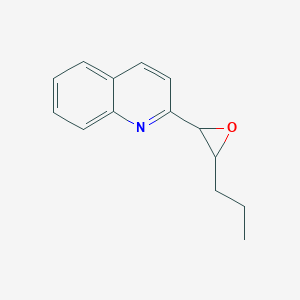
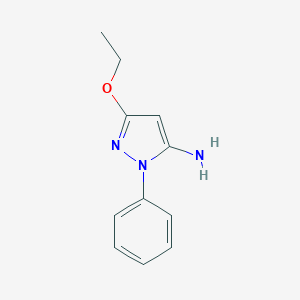
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


